塩基性炭酸銅(II)

概要

説明

Copper(II) carbonate basic (Cupric carbonate basic) is a basic copper(II) salt.

Copper(II) carbonate basic is naturally found in azurite and malachite. On heating, it undergoes decomposition to form copper(II) oxide, carbon dioxide and water. Due to its high initial discharge capacity, copper(II) carbonate (basic) is being considered as a promising candidate as anode materials for lithium-ion batteries.

科学的研究の応用

動物飼料添加物

塩基性炭酸銅(II)は、すべての動物種に飼料添加物として使用されます . 飼料中の銅の最大許容レベルまで使用する場合、安全な銅源とみなされます . しかし、犬、猫、羊の特定の品種では、飲料水への使用は安全ではないと考えられています .

有機反応における触媒

塩基性炭酸銅(II)は、さまざまな配位子と共に、マイケル受容体、アルケン、およびアルキンの「水面上」β-ボリル化のための効率的な触媒系を形成します . これにより、有機合成において貴重な触媒となります。

コロイド状銅の調製

塩基性炭酸銅(II)は、コロイド状銅の調製に使用できます . コロイド状銅は、電子機器や触媒にさまざまな用途があります。

他の銅化合物の供給源

塩基性炭酸銅(II)は、CuOなどの特殊な形態を持つ他の銅化合物を調製するための銅源として使用されます . これらの化合物は、さまざまな用途で広く利用されてきました。

環境への影響

塩基性炭酸銅(II)を含む銅化合物を動物飼料に使用すると、環境への影響が生じる可能性があります。 子豚の糞尿を施用した後、土壌生物への潜在的なリスクが特定されました . 銅による堆積物汚染に関連する潜在的な懸念も考えられます .

労働安全衛生

塩基性炭酸銅(II)を含む、評価対象の添加物は、皮膚と目の刺激剤および皮膚感作剤として取り扱われ、吸入による危険とみなされるべきです

作用機序

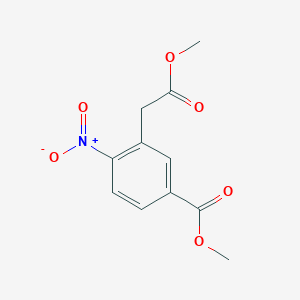

Basic cupric carbonate, also known as copper(II) carbonate hydroxide, is an ionic compound with the formula Cu2(OH)2CO3 . It is a green crystalline solid that occurs in nature as the mineral malachite . This compound has been used since antiquity as a pigment and is still used as such in artist paints .

Target of Action

The primary targets of basic cupric carbonate are biological materials or organic compounds that are widely used in life science research . It interacts with these targets to exert its effects.

Mode of Action

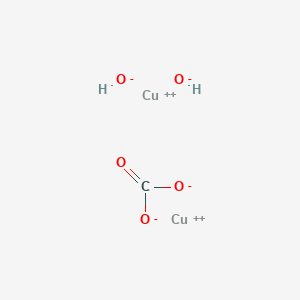

Basic cupric carbonate interacts with its targets through ionic interactions. The copper(II) ions (Cu2+) in the compound interact with the carbonate (CO3^2-) and hydroxide (OH-) ions . This interaction results in changes at the molecular level.

Biochemical Pathways

It is known that the compound can decompose to form copper(ii) oxide (cuo) and carbon dioxide (co2) when exposed to acids or high temperatures .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability.

Result of Action

The result of the action of basic cupric carbonate is largely dependent on its environment and the specific targets it interacts with. For example, when used as a pigment, it imparts a green color .

Action Environment

The action, efficacy, and stability of basic cupric carbonate can be influenced by environmental factors. For instance, it decomposes when exposed to water or moisture from the air . Additionally, the composition of the verdigris patina that forms on weathered brass, bronze, and copper can vary depending on the environment .

Safety and Hazards

Basic cupric carbonate is harmful if swallowed or inhaled, and it can cause skin and eye irritation . Therefore, it’s important to avoid contact with skin or eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use personal protective equipment when handling this compound .

Relevant Papers Several papers have been published on basic cupric carbonate. For instance, one paper discusses the determination of copper content in basic cupric carbonate used for fireworks and firecrackers based on Energy Dispersive X-ray Fluorescence Spectrometry . Another paper presents the reversible conversion reaction from copper to Cu2CO3(OH)2, where the copper electrode comprising K2CO3 and KOH solid is self-sufficient with anion charge carriers . A safety assessment of the substance basic copper (II) carbonate for use has also been conducted . Lastly, a paper discusses the composition of an ore of copper by reacting it with an excess of acid and collecting the gas evolved .

生化学分析

Biochemical Properties

The role of basic cupric carbonate in biochemical reactions is not well-documented. Copper, a component of this compound, is known to be involved in various enzymatic reactions and protein functions. Copper is a key component of enzymes such as cytochrome c oxidase and superoxide dismutase, which are crucial for cellular respiration and antioxidant defense, respectively .

Cellular Effects

The specific effects of basic cupric carbonate on cells are not well-studied. Copper, a component of this compound, is known to influence cell function. Copper is essential for the function of a number of proteins and enzymes, and it plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Copper, a component of this compound, is known to interact with biomolecules, inhibit or activate enzymes, and influence gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable for months in dry air, but decomposes slowly into CuO and CO2 if pCO2 is less than 0.11 atm .

Dosage Effects in Animal Models

The effects of basic cupric carbonate at different dosages in animal models are not well-studied. Copper, a component of this compound, is known to have dosage-dependent effects. For example, copper is essential for animal health at low levels, but can be toxic at high doses .

Metabolic Pathways

The metabolic pathways involving basic cupric carbonate are not well-understood. Copper, a component of this compound, is known to be involved in various metabolic pathways. Copper is a cofactor for several enzymes, and it can affect metabolic flux and metabolite levels .

Transport and Distribution

Copper, a component of this compound, is known to be transported and distributed within cells and tissues via specific transporters .

Subcellular Localization

Copper, a component of this compound, is known to be localized in various subcellular compartments, including the mitochondria and the cytosol .

特性

IUPAC Name |

dicopper;carbonate;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Cu.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+2;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMDPCMYTCRWFF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[OH-].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cu2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green to blue or dark green solid; [Merck Index] Dark green powder; [Sigma-Aldrich MSDS] | |

| Record name | Cupric carbonate, basic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1319-53-5, 12069-69-1 | |

| Record name | Malachite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1319-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic copper carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12069-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BASIC CUPRIC CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIK928GH0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)

![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)